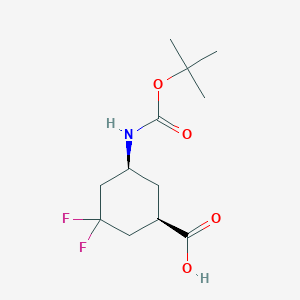

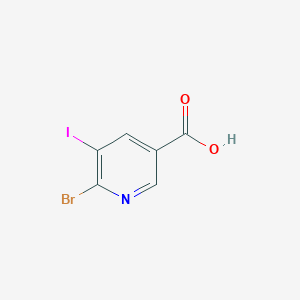

![molecular formula C27H24N4O2S B3017647 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 959528-82-6](/img/structure/B3017647.png)

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as imidazoquinazolines . These are aromatic heteropolycyclic compounds containing an imidazole ring fused to a quinazoline moiety .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot intermolecular annulation reaction of o-amino benzamides and thiols has been used to efficiently synthesize quinazolin-4(3H)-ones . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-c]quinazoline core, which is a bicyclic system with a fusion of imidazole and quinazoline rings . It also contains a thioacetamide group attached to the imidazoquinazoline core and a 3,4-dimethylphenyl group attached to the nitrogen atom of the acetamide group .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been reported, it is known that compounds with similar structures can undergo a variety of chemical reactions. For example, the thiol substrate could promote the dehydroaromatization step .Wissenschaftliche Forschungsanwendungen

Dual Inhibition of PI3K and HDAC

Histone deacetylase (HDAC) inhibitors play a crucial role in inducing epigenetic modifications that affect signaling networks. These inhibitors have shown promise in cancer treatment. Meanwhile, phosphatidylinositol 3-kinase (PI3K) inhibitors target cellular pathways related to cell proliferation, survival, and migration. Combining both functionalities can lead to dual-acting inhibitors with potential anticancer properties .

Background::PI3K Inhibition for Inflammatory Diseases

Apart from cancer, PI3K inhibitors have applications beyond oncology. For instance, screening efforts to identify PI3Kgamma inhibitors for treating inflammatory diseases led to the discovery of novel 2,3-dihydroimidazo[1,2-c]quinazoline derivatives . Further optimization focused on inhibiting PI3Kalpha and PI3Kbeta.

Unstable Intermediate Structure

In related research, an unstable intermediate (forming compounds 2a, 2b, and 2c) was characterized. It contains a 2-(methoxycarbonyloxy)-2,3-dihydroimidazo[1,2-a]pyrazin-3-one ring system .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of this compound are Phosphoinositide 3-kinases (PI3Ks) and Histone Deacetylases (HDACs) . PI3Ks play critical roles in cancer cell growth and survival, as well as in intrinsic and acquired resistance to both chemotherapy and targeted agents . HDACs, on the other hand, are known to induce multiple epigenetic modifications affecting signaling networks .

Mode of Action

This compound acts as a dual inhibitor, blocking the activity of both PI3Ks and HDACs . It inhibits PI3Ks by binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of phosphatidylinositol . As for HDACs, it binds to the zinc ion in the active site of the enzyme, inhibiting the removal of acetyl groups from histones .

Biochemical Pathways

The inhibition of PI3Ks and HDACs affects several biochemical pathways. The PI3K pathway, which is involved in cell growth and survival, is downregulated . This leads to decreased activation of downstream effectors like AKT, thereby reducing cell proliferation and survival . The inhibition of HDACs leads to an increase in acetylation of histones, resulting in the loosening of chromatin structure and increased gene expression .

Pharmacokinetics

The compound has unique pharmacokinetic properties with very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2) . These properties suggest that the compound has good bioavailability.

Result of Action

The dual inhibition of PI3Ks and HDACs by this compound results in decreased cell proliferation and increased apoptosis, particularly in cancer cells . This can lead to a reduction in tumor size and potentially halt the progression of the disease.

Eigenschaften

IUPAC Name |

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O2S/c1-17-12-13-20(14-18(17)2)28-24(32)16-34-27-30-22-11-7-6-10-21(22)25-29-23(26(33)31(25)27)15-19-8-4-3-5-9-19/h3-14,23H,15-16H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNMNLSPTBIFJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017567.png)

![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017573.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3017577.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B3017578.png)

![Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B3017581.png)